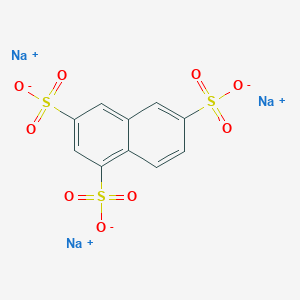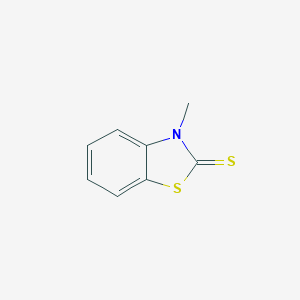
N-甲基-邻甲苯胺
描述
N-Methyl-o-toluidine is a chemical compound that is closely related to o-toluidine, with the addition of a methyl group. This modification can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and interaction with other substances.
Synthesis Analysis
The synthesis of compounds related to N-Methyl-o-toluidine can involve various chemical reactions. For instance, N-o-Methylphenylferrocenesulfonamide, a derivative, was synthesized from the reaction of ferrocenesulfonyl chloride with o-toluidine, showcasing the versatility of o-toluidine derivatives in forming complex structures . Additionally, the synthesis of carbon-11 labeled toluidines, which are structurally similar to N-Methyl-o-toluidine, was achieved through a reaction involving nitro-[11C]methane, demonstrating advanced techniques in radiochemical synthesis .
Molecular Structure Analysis
The molecular structure of N-Methyl-o-toluidine derivatives can be quite complex. For example, the structure of N-o-Methylphenylferrocenesulfonamide was determined using single-crystal diffraction, revealing a monoclinic crystal system with specific unit cell dimensions . This level of detail is crucial for understanding the physical properties and potential applications of such compounds.
Chemical Reactions Analysis
N-Methyl-o-toluidine and its derivatives undergo various chemical reactions. The molecular ion of N-methyl ortho-nitro-para-toluidine, a related compound, was found to eliminate H3O and CH3O2, indicating a significant interaction between the N-methyl and nitro groups . Moreover, the mass spectrometry of fragment ions produced from o-toluidine and N-methylaniline provides insights into the mechanisms of ion formation and fragmentation, which are essential for understanding the reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methyl-o-toluidine derivatives can be studied using various spectroscopic techniques. For instance, the microwave spectra of o-toluidine showed torsional and 14N quadrupole splittings, which help determine barrier heights to internal rotation and orbital occupancy numbers of the amino-nitrogen atoms . These properties are important for predicting the behavior of the compound in different environments.
科学研究应用
-
Synthesis of 2-Substituted N-Methylindoles
- Field : Organic Chemistry
- Application : N-Methyl-o-toluidine is used in the preparation of 2-substituted N-methylindoles .
- Method : The specific method of synthesis is not mentioned in the source, but it typically involves a series of organic reactions .
- Results : The source does not provide specific results or outcomes for this application .
-
Wastewater Treatment
- Field : Environmental Science
- Application : Toluidines, including the p-isomer of N-Methyl-o-toluidine, are used in wastewater treatment due to their antimicrobial activity .
- Method : While the source does not provide specific methods, it’s likely that the compound is added to wastewater where it inhibits microbial activity .
- Results : The source does not provide specific results or outcomes for this application .
-
Corrosion Inhibition
- Field : Materials Science
- Application : o-Toluidine is used as a dissolved corrosion inhibitor .
- Method : The molecule interacts with a metallic surface to inhibit either the cathodic dioxygen reduction (in case of corrosion at air) or reduction of protons (corrosion in acidic environments) and/or the anodic metal dissolution .
- Results : The source does not provide specific results or outcomes for this application .
-
Electrochemical Research
- Field : Electrochemistry
- Application : N-Methyl-o-toluidine is frequently encountered in electrochemical research as a soluble corrosion inhibitor dissolved in aqueous media used in cooling systems . It is also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites .
- Method : The molecule interacts with a metallic surface to inhibit either the cathodic dioxygen reduction (in case of corrosion at air) or reduction of protons (corrosion in acidic environments) and/or the anodic metal dissolution .
- Results : The obtained polymers are suggested as corrosion protection coatings, as active materials in devices for electrochemical energy storage, but more frequently, they are examined as active components in electrochemical sensors .
-
Manufacture of Organic Chemicals
- Field : Industrial Chemistry
- Application : Toluidines, including N-Methyl-o-toluidine, are used in the manufacture of various organic chemicals .
- Method : The specific method of manufacture is not mentioned in the source, but it typically involves a series of chemical reactions .
- Results : The source does not provide specific results or outcomes for this application .
-
Analysis of Lignin and Nitrile Phloroglucinol
- Field : Analytical Chemistry
- Application : The p-isomer of N-Methyl-o-toluidine is used as a reagent to analyze lignin and nitrile phloroglucinol .
- Method : While the source does not provide specific methods, it’s likely that the compound is used in a chemical reaction to analyze these substances .
- Results : The source does not provide specific results or outcomes for this application .
安全和危害
N-Methyl-o-toluidine is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . It’s important to handle this compound with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .
未来方向
While specific future directions for N-Methyl-o-toluidine are not detailed in the search results, it’s worth noting that there is ongoing research into the use of related compounds in the formation of intrinsically conducting polymers . These polymers have potential applications in supercapacitors, sensors, and protective coatings .
属性
IUPAC Name |
N,2-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-5-3-4-6-8(7)9-2/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAWMXYQZKVRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060600 | |
| Record name | Benzenamine, N,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-o-toluidine | |
CAS RN |
611-21-2 | |
| Record name | N-Methyl-o-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,N-Dimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,2-Dimethylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,N-DIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E41NZ1ZY58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















